Losartan potassium
Description
Properties
CAS No. |
12475-99-8 |
|---|---|
Molecular Formula |
C22H22ClKN6O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of losartan potassium involves several key steps. One efficient and green synthetic route includes the preparation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl . The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . These intermediates undergo further reactions, including N-alkylation, condensation, reduction, and deprotection, to form losartan, which is then salified with potassium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a phase-transfer catalyst such as tetrabutyl ammonium bromide to facilitate the N-alkylation step . The final product is obtained by salifying losartan with potassium hydroxide . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Metabolic Pathways
Losartan potassium is metabolized primarily via oxidation and cytochrome P450-mediated pathways:
-
Oxidation of the 5-hydroxymethyl group : Forms the active metabolite (E3174), which contributes 14% to its pharmacological activity .
-
Enzymatic involvement : CYP2C9 (major) and CYP3A4 (minor) catalyze the biotransformation .
-
Pharmacokinetics : The metabolite has a terminal half-life of 6–9 hours, compared to 2 hours for the parent compound .
Key Data:
| Metabolic Step | Enzyme Involved | Bioactivity Contribution |
|---|---|---|
| 5-Hydroxymethyl oxidation | CYP2C9/3A4 | 14% of total activity |
| Minimal conversion (<1% dose) | N/A | Limited clinical impact |
Photodegradation Reactions
This compound is photolabile, degrading under UV light and environmental moisture :
-
Primary photoproducts :
-
Mechanism : UV exposure induces cleavage of the imidazole ring and tetrazole oxidation .
-
Spectroscopic evidence :
Stability Under UV Light :
| Condition | Degradation (%) | Key Observation |
|---|---|---|
| Solid-state exposure | ~20% over 28d | Enhanced by excipients (e.g., SiO₂, cellulose) |
| Suspension (pH 4–7) | 10% in 7d | Accelerated in acidic buffers |
Hydrolysis in Acidic/Alkaline Media
This compound degrades under extreme pH conditions:
-
Acidic hydrolysis (1M HCl) :
-
Alkaline hydrolysis (1.5M NaOH) :
Forced Degradation Data :
| Stressor | Time (Days) | Degradation (%) |
|---|---|---|
| 1M HCl (70°C) | 7 | 0.72 |
| 3% H₂O₂ (RT) | 7 | 10.0 |
| 1.5M NaOH (RT) | 7 | 10.0 |
Oxidative Degradation
Oxidation with hydrogen peroxide (H₂O₂) yields:
-
Degradation products : Tetrazole ring derivatives and hydroxylated biphenyl compounds .
-
Key findings :
Interactions with Excipients
Excipients in formulations influence stability:
-
Cornstarch/SiO₂/Cellulose : Accelerate photodegradation by adsorbing moisture and forming hydrogen bonds .
-
FTIR changes : Absorbance shifts at 1052 cm⁻¹ (C-O stretching) and 1740 cm⁻¹ (C=O) .
Excipient Impact :
| Excipient | Effect on Stability |
|---|---|
| Magnesium stearate | No significant interaction |
| SiO₂ | Enhances moisture-driven degradation |
| Cornstarch | Increases hydrolysis at pH >5 |
Scientific Research Applications
Pharmacological Properties
Losartan potassium selectively binds to the angiotensin II type 1 (AT1) receptor, inhibiting the effects of angiotensin II, which include vasoconstriction and sodium retention. This mechanism results in a decrease in blood pressure and has implications for various cardiovascular conditions. The drug is metabolized in the liver to its active form, E3174, which has a higher affinity for the AT1 receptor than losartan itself, contributing significantly to its antihypertensive effects .
Hypertension Management
This compound is primarily indicated for managing essential hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with mild to moderate hypertension, comparable to other antihypertensive agents like enalapril and atenolol. A typical dosage ranges from 50 mg to 100 mg once daily .
Table 1: Comparative Efficacy of this compound
| Drug | Dosage Range (mg) | Blood Pressure Reduction | Study Reference |
|---|---|---|---|
| This compound | 50-100 | Comparable to ACE inhibitors | |
| Enalapril | 20 | Similar efficacy | |
| Atenolol | 50-100 | Comparable efficacy |
Nephroprotection in Diabetic Patients
This compound has demonstrated nephroprotective effects in patients with type 2 diabetes and nephropathy. The RENAAL study indicated that losartan significantly reduced the risk of renal endpoints compared to placebo, highlighting its role in protecting kidney function while managing hypertension .
Table 2: RENAAL Study Outcomes
| Endpoint | Losartan Group Events | Placebo Group Events | Risk Reduction (%) |
|---|---|---|---|
| Doubling of Serum Creatinine | 327 | 359 | 25.3 |
| End-Stage Renal Failure | - | - | 28.6 |
| Composite Endpoint (Death/Failure) | - | - | 21.0 |
Heart Failure Management
This compound is also utilized in patients with heart failure, particularly those intolerant to ACE inhibitors. It has been shown to reduce mortality and hospitalization rates in this population, making it a critical component of heart failure management strategies .
Safety Profile
This compound is generally well-tolerated, with a lower incidence of cough compared to ACE inhibitors—a common side effect associated with that class of drugs. The most frequently reported adverse effect is dizziness. Long-term studies are necessary to fully understand its safety profile, particularly concerning renal function and electrolyte balance .
Mechanism of Action
Losartan potassium works by selectively blocking the angiotensin II receptor type 1 (AT1) found in many tissues, including vascular smooth muscle and the adrenal gland . By inhibiting the binding of angiotensin II to these receptors, this compound prevents vasoconstriction and the secretion of aldosterone, leading to reduced blood pressure and decreased workload on the heart .
Comparison with Similar Compounds
Key Comparative Data Tables (Described)
Table 1: Efficacy Comparison of this compound with Antihypertensives
Table 2: Pharmacokinetic Parameters of Fixed-Dose Combinations
Table 3: Formulation Advances in this compound
Q & A
Q. How can a dissolution test for losartan potassium capsules be established using multivariate experimental design?
Methodological Answer:
- Use a full factorial design to optimize dissolution parameters (e.g., medium pH, agitation speed, surfactant concentration). This reduces the number of experiments while evaluating interactions between variables .
- Validate the method using HPLC for specificity and accuracy, ensuring compliance with ICH Q2B guidelines for analytical validation (e.g., linearity range: 0.1–10 µg/mL, correlation coefficient ≥0.997) .
- Compare results with spectrophotometric methods at 254 nm, noting that HPLC provides better specificity for degraded products .
Q. What parameters are critical for validating the robustness of spectrophotometric methods in this compound analysis?
Methodological Answer:
Q. How can preformulation studies inform the development of this compound dosage forms?
Methodological Answer:
- Conduct UV spectrophotometric scanning in phosphate buffer pH 6.8 to determine λmax (209 nm) and establish a linear calibration curve (slope: 0.096, R² ≥0.997) .
- Perform FTIR spectroscopy to confirm absence of drug-excipient interactions (e.g., polyethylene oxide compatibility) .
Advanced Research Questions
Q. How can multivariate statistical tools optimize gastroretentive floating tablets of this compound?
Methodological Answer:
Q. What experimental strategies resolve contradictions in dissolution profiles between HPLC and spectrophotometric methods?
Methodological Answer:
Q. How do pharmacokinetic interactions between this compound and CYP2C9 inhibitors (e.g., berberine) impact study design?
Methodological Answer:
Q. What methodologies ensure stability in extemporaneous this compound suspensions for pediatric use?
Methodological Answer:
- Monitor physicochemical stability (pH, viscosity, sedimentation volume) and microbiological integrity over 28 days at 4°C .
- Assess redispersibility via particle size analysis (e.g., D90 <50 µm) and zeta potential (>|±30 mV|) to prevent aggregation .
Key Considerations for Experimental Design
- Pharmacopeial Compliance : Follow JP XVII guidelines for dissolution testing (e.g., mobile phase: acetonitrile/sodium phosphate buffer, column: C8, 35°C) .
- Statistical Validation : Use ANOVA for factorial design analysis and ensure power ≥0.8 to detect significant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
